3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine
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Overview
Description
3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine is a complex organic compound that features a quinoline core substituted with benzenesulfonyl, chlorophenyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the quinoline ring using methyl iodide in the presence of a base like potassium carbonate.
Sulfonylation: The benzenesulfonyl group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-4-substituted pyrazole derivatives: These compounds share the chlorophenyl group and have been studied for their antifungal and antitubercular activities.
Trifluoromethyl-substituted compounds: These compounds are known for their strong electronegativity and are used in pharmaceuticals and agrochemicals.
Uniqueness
3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoline core, along with the benzenesulfonyl and methoxy groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-28-17-11-12-20-19(13-17)22(25-16-9-7-15(23)8-10-16)21(14-24-20)29(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNNHSASPAKTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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